![molecular formula C21H18F2N4O2 B2829174 2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-75-2](/img/structure/B2829174.png)
2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Description
2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as MPB-118, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Pharmacological Applications
The compound’s unique structure makes it a potential candidate for various pharmacological applications. It is part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit a variety of activities, including:
Drug Development
The compound’s structure offers opportunities in drug development. It is part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
Antiviral Activity
The compound’s structure is similar to that of indole derivatives, which are known to possess various biological activities, including antiviral activity . Therefore, it could potentially be used in the development of new antiviral drugs .
Anti-Inflammatory Activity
Similar to indole derivatives, the compound could potentially exhibit anti-inflammatory activity . This could make it a potential candidate for the development of new anti-inflammatory drugs .
properties
IUPAC Name |
2,4-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2/c22-15-4-5-17(18(23)13-15)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVIQMQSUQTKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide |
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